3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 3-(2-chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole derivative featuring a 2-chlorophenyl group at position 3 and a 3-methylthiophen-2-ylmethyleneamino substituent at position 2. Its molecular structure (Fig. The 2-chlorophenyl group introduces electron-withdrawing effects, while the thiophene ring contributes π-conjugation and steric bulk. This compound is synthesized via nucleophilic substitution or condensation reactions, as seen in analogous triazole derivatives .
Properties
CAS No. |
478253-87-1 |
|---|---|
Molecular Formula |
C14H11ClN4S2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11ClN4S2/c1-9-6-7-21-12(9)8-16-19-13(17-18-14(19)20)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,18,20)/b16-8+ |
InChI Key |
YMJBNOJDYUBLEP-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the triazole ring. The final step involves the condensation of the triazole derivative with 3-methylthiophene-2-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and thiophene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations in Substituents
Triazole derivatives are highly tunable, with bioactivity and physicochemical properties heavily influenced by substituents. Below is a comparative analysis of the target compound and its analogs:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Halogen Effects: Bromine substitution (e.g., 2-Br vs.
- Thiophene vs. Benzene : The 3-methylthiophene in the target compound offers stronger π-π stacking vs. phenyl groups, as seen in DFT studies of thiophene-containing analogs .
- Methoxy Groups : Derivatives with methoxy substituents (e.g., 2,4,5-trimethoxybenzylidene) exhibit improved solubility and electron-donating capacity, which may modulate redox activity .
Electronic and Spectral Properties
The electronic profile of triazole derivatives is pivotal for their reactivity and interactions. Comparative studies reveal:
Table 2: Electronic Properties of Selected Compounds
Key Findings :
Biological Activity
The compound 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The compound contains a triazole ring and a thione functional group, which are known to contribute to various biological activities. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated for its antibacterial and antifungal activities through various methods, including the disc diffusion method against common pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans.
Table 1: Antimicrobial Activity of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 40 µg/mL |
| Candida albicans | 12 | 60 µg/mL |
The results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance of bacteria to conventional antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been tested for anticancer activity against several cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116).
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HCT116 | 30 |
These findings suggest that the compound has potential as a therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation in these cancer types.
The biological activity of triazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt cellular processes in cancer cells. The presence of the thione group is believed to enhance these effects by acting as a reactive center for biological interactions.
Case Studies
Several studies have explored the efficacy of similar triazole compounds in clinical settings. For instance:
- Study on Antifungal Efficacy : A study conducted by Lin et al. (2020) demonstrated that triazole derivatives exhibited significant antifungal activity against resistant strains of Candida species. The presence of halogenated phenyl groups was noted to enhance activity.
- Anticancer Research : Research published in the International Journal of Pharmaceutics highlighted the cytotoxic effects of triazole derivatives on various cancer cell lines, establishing a correlation between structural modifications and increased potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
